Lipophilicity (XLogP3 = 1.1): Measured Advantage Over the Acetyl Analog and N1-Methyl Analog for Membrane Permeability-Driven Applications
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one exhibits a computed XLogP3 of 1.1 [1], which places it in a lipophilicity range associated with favorable passive membrane permeability while remaining below the XLogP3 > 3 threshold commonly linked to poor solubility and increased off-target promiscuity [2]. This represents an XLogP3 increase of +0.5 over the acetyl analog 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone (XLogP3 = 0.6) [1], +0.3 over the N1-methyl analog 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one (XLogP3 = 0.8) , and +0.7 over the unsubstituted parent 1-(1H-pyrazol-4-yl)propan-1-one (XLogP3 = 0.4) [1]. The positional isomer 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one shares an identical XLogP3 of 1.1 , indicating that the C3 vs. C5 methyl position does not alter overall lipophilicity but may affect steric accessibility of the ketone.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | Ethanone analog: XLogP3 = 0.6; N1-methyl analog: XLogP3 = 0.8; Unsubstituted parent: XLogP3 = 0.4; 5-methyl isomer: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.5 (vs. ethanone), +0.3 (vs. N1-methyl), +0.7 (vs. unsubstituted); ΔXLogP3 = 0.0 (vs. 5-methyl isomer) |
| Conditions | XLogP3-AA computed by PubChem using XLogP3 3.0 algorithm (PubChem release 2019.06.18); corroborated by chem960.com database for dimethyl and 5-methyl analogs |
Why This Matters
A difference of +0.5 to +0.7 logP units can translate to approximately 3- to 5-fold higher membrane partitioning in cell-based assays, making the target compound significantly more suitable than the ethanone or N1-methyl analogs for intracellular target engagement studies.
- [1] PubChem Compound Summaries: CID 23005711 (target), CID 4492172 (ethanone analog), CID 59363533 (unsubstituted parent). Computed XLogP3-AA values. U.S. National Library of Medicine. Accessed May 2026. View Source
- [2] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov., 2010, 5, 235–248. View Source
